Reduced Hydrogen-Bond Donor Capacity vs. Unsubstituted 4-Hydrazinothiazol-2(5H)-one
The target compound possesses one fewer hydrogen-bond donor (HBD) than the demethylated analog 4-hydrazinothiazol-2(5H)-one (CAS 34794-85-9). Computed HBD counts are 1 for the target [1] and 2 for the des-methyl comparator [2]. This reduction in HBD capacity typically correlates with improved passive permeability and reduced efflux liability, which are critical considerations for fragment-based drug design and CNS-targeted library synthesis. The quantified difference is a decrease of 1 HBD (a 50% reduction relative to the comparator).
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 4-Hydrazinothiazol-2(5H)-one (CAS 34794-85-9): HBD = 2 |
| Quantified Difference | Target HBD count reduced by 1 (50% decrease vs. comparator) |
| Conditions | Computed property via Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A lower HBD count is a primary driver of improved membrane permeability, making the target compound a strategically superior starting point for designing CNS-penetrant molecules compared to its demethylated analog.
- [1] PubChem. (2024). Compound Summary for CID 214874: 2(5H)-Thiazolone, 4-(1-methylhydrazino)-. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 135528290: 4-Hydrazinylthiazol-2(5H)-one. National Center for Biotechnology Information. View Source
